Acetyl Tetrapeptide-3 is classified as a peptide and falls under the category of cosmetic ingredients used for hair care. It is synthesized through chemical processes rather than being derived from natural sources. This compound is often included in formulations designed to enhance hair density and improve the health of the scalp .
The synthesis of Acetyl Tetrapeptide-3 can be accomplished using two primary methods: solid-phase peptide synthesis (SPPS) and liquid-phase peptide synthesis.
The acetylation step, which introduces an acetyl group to the N-terminal amino group of the tetrapeptide chain, enhances stability and bioavailability, facilitating effective biological interactions .
Acetyl Tetrapeptide-3 consists of a linear chain of four amino acids with an acetyl group attached at one end. The molecular formula can be represented as C₂₄H₃₃N₅O₆, indicating its composition of carbon, hydrogen, nitrogen, and oxygen atoms. The structural configuration allows it to mimic natural signaling pathways involved in hair growth by stimulating key proteins in the extracellular matrix .
Acetyl Tetrapeptide-3 primarily undergoes acetylation reactions during its synthesis. The common reagents used include acetic anhydride or acetyl chloride in the presence of a base such as pyridine. Additionally, carbodiimide reagents (e.g., DCC or EDC) are utilized for peptide bond formation along with coupling agents like HOBt or HOAt.
The major product of these reactions is Acetyl Tetrapeptide-3 itself, characterized by the presence of the acetyl group attached to the N-terminal amino group of the tetrapeptide chain.
Acetyl Tetrapeptide-3 exerts its effects primarily through interactions with cellular components in hair follicles. It stimulates dermal papilla cells to increase the production of extracellular matrix proteins such as collagen III and laminin. These proteins play essential roles in anchoring hair follicles within the scalp.
Moreover, Acetyl Tetrapeptide-3 has been shown to inhibit the enzyme 5-alpha reductase, which converts testosterone into dihydrotestosterone (DHT), a hormone linked to androgenetic alopecia. By reducing DHT levels, Acetyl Tetrapeptide-3 contributes to preventing hair loss and promoting hair growth .
Acetyl Tetrapeptide-3 is a white to off-white powder that exhibits good solubility in dimethyl sulfoxide but limited solubility in water. Its stability is enhanced through acetylation, which also aids its penetration through biological membranes.
Key physical properties include:
Chemical properties involve its behavior during synthesis reactions where it primarily participates in acetylation without significant involvement in oxidation or reduction reactions under standard conditions .
Acetyl Tetrapeptide-3 is predominantly used in cosmetic formulations targeting hair loss and scalp health. Its applications include:
Research indicates that when combined with other active ingredients such as red clover extract, Acetyl Tetrapeptide-3 can exhibit synergistic effects comparable to established treatments like minoxidil for androgenetic alopecia . Clinical studies have shown significant improvements in hair follicle size and anchoring capabilities when using products containing this peptide .
The development of peptide-based therapies for androgenetic alopecia (AGA) represents a paradigm shift from conventional small-molecule drugs. Early pharmacologic agents like minoxidil (a vasodilator) and finasteride (a 5α-reductase inhibitor) dominated 20th-century alopecia management but faced limitations including systemic side effects and variable efficacy [3]. This spurred interest in biomimetic peptides—short amino acid chains mimicking endogenous signaling molecules—that could target follicular microenvironments with greater precision. Acetyl Tetrapeptide-3 (Ac-Lys-Gly-His-Lys-NH₂), also known as Acetyl-KGHK peptide, emerged in the early 2000s as a synthetic analog of wound-healing peptides involved in tissue remodeling [1] [6]. Its design leveraged conserved sequences in collagen IV and laminin, recognizing their roles in follicular anchoring. By 2020, clinical trials positioned it as a competitive alternative to minoxidil, boasting comparable efficacy without irritation risks [3].
Acetyl Tetrapeptide-3 belongs to the extracellular matrix (ECM)-modulating signal peptide subclass. Its structural and functional attributes include:
Table 1: Classification of Acetyl Tetrapeptide-3 Among Bioactive Peptides
Peptide Type | Mechanism | Example |
---|---|---|
Signal Peptides | ECM synthesis stimulation | Acetyl Tetrapeptide-3, Palmitoyl Pentapeptide-4 |
Neurotransmitter Inhibitors | Blocking neuromuscular signals | Acetyl Hexapeptide-8 |
Carrier Peptides | Metal ion delivery | Copper Tripeptide-1 |
Enzyme Inhibitors | MMP inhibition | Soy Peptides |
Androgenetic alopecia involves progressive follicular miniaturization driven by androgen sensitivity, inflammation, and ECM dysfunction. Spatial transcriptomic studies reveal that AGA-affected follicles exhibit:
Acetyl Tetrapeptide-3 counteracts this by stimulating collagen III (+65%) and laminin (+285%) synthesis, reinforcing the ECM scaffold for follicle stability [1] [9]. Its inhibition of 5α-reductase further reduces dihydrotestosterone (DHT)-induced EMT, synergistically preserving progenitor cell niches [1] [5].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7